Aloin B

Catalog No.
S518077
CAS No.
28371-16-6
M.F
C21H22O9
M. Wt
418.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aloin B

CAS Number

28371-16-6

Product Name

Aloin B

IUPAC Name

(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one

Molecular Formula

C21H22O9

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14-,17-,19+,20-,21+/m1/s1

InChI Key

AFHJQYHRLPMKHU-WEZNYRQKSA-N

SMILES

O=C1C2=C(C=CC=C2O)[C@@H]([C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)C4=CC(CO)=CC(O)=C14

Solubility

Soluble in DMSO

Synonyms

Aloin B; 10-epi-Aloin A; Isobarbaloin

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO

Description

The exact mass of the compound Aloin is 418.1264 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Aloin B is an anthraquinone derivative and one of the two isomers of aloin, the other being aloin A. It exists as a C-glucoside and is characterized by its unique configuration at the C-10 position of the aloe-emodin anthrone moiety. Aloin B typically appears in the yellow sap of Aloe vera leaves and exhibits a bitter taste. Its chemical formula is C₁₄H₁₈O₇, and it has been identified as a key component in the latex of Aloe vera, which contains various bioactive compounds .

  • Aloin's laxative effect is believed to be caused by its stimulation of intestinal fluid secretion and increased muscle contractions in the colon.
  • The anthraquinone aglycones released during aloin hydrolysis irritate the colon wall, triggering these effects.
  • Toxicity: High doses of aloin can cause abdominal cramps, diarrhea, electrolyte imbalance, and even kidney damage.
  • Contraindications: Due to its strong laxative effect, aloin is not recommended for pregnant or breastfeeding women, individuals with certain gastrointestinal conditions, or those taking specific medications.
  • Not for topical use: Aloin can be irritating to the skin and should not be applied topically [].

Current Research

While traditionally used as a laxative, recent research explores aloin's potential for other health benefits:

  • Anti-inflammatory and antioxidant properties: Studies suggest aloin might possess anti-inflammatory and antioxidant effects, potentially beneficial for various conditions.
  • Anticancer properties: Preliminary research indicates aloin may have anticancer properties, although further investigation is needed.

Anti-inflammatory Properties

Studies suggest aloin possesses anti-inflammatory properties. Research has shown its ability to reduce inflammation in various models, including those for colitis and arthritis []. The exact mechanism remains unclear, but aloin might target specific inflammatory pathways within cells [].

Anticancer Potential

The potential anticancer properties of aloin are a growing area of scientific investigation. Studies have observed aloin's ability to inhibit the growth and proliferation of cancer cells in laboratory settings []. However, further research is necessary to understand its effectiveness and safety in human cancer treatment [].

Antimicrobial Activity

Aloin exhibits antimicrobial activity against various bacteria and fungi []. This suggests its potential application as a natural antimicrobial agent, although more research is needed to determine its efficacy and safety in clinical settings [].

  • Redox Reactions: Under anaerobic conditions, aloin B can be transformed into aloe-emodin anthrone, while aerobic conditions lead to the formation of aloe-emodin. These transformations are facilitated by enzymatic processes .
  • Reactions with Nitric Acid: Aloin B reacts with nitric acid to produce various acids, including aloetic acid and chrysammic acid, indicating its potential for further chemical modifications .
  • Hydrolysis: Aloin B can hydrolyze to release glucose and other products, which may contribute to its biological effects .

Aloin B exhibits a range of biological activities that make it significant in pharmacological research:

  • Antioxidant Properties: It has demonstrated the ability to scavenge free radicals, contributing to its potential as an antioxidant agent .
  • Anti-inflammatory Effects: Aloin B may reduce inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines .
  • Laxative Effects: Like its counterpart aloin A, aloin B possesses irritant laxative properties, which can stimulate bowel movements .
  • Antimicrobial Activity: Studies have shown that aloin B can inhibit the growth of certain bacteria and fungi, suggesting its utility in treating infections .

Aloin B has numerous applications across various fields:

  • Pharmaceuticals: Due to its biological activities, aloin B is studied for use in developing anti-inflammatory and antimicrobial drugs .
  • Cosmetics: Its antioxidant properties make it valuable in skincare products aimed at reducing oxidative stress on the skin .
  • Nutraceuticals: Aloin B is included in dietary supplements for its potential health benefits related to digestion and immune support .

Research on interaction studies involving aloin B indicates that it may interact with various biological systems:

  • Genotoxicity Studies: Some studies have reported that anthraquinones like aloin B can induce DNA damage in certain cell lines under specific conditions. This suggests caution in its use at high concentrations or over prolonged periods .
  • Synergistic Effects: When combined with other phytochemicals from Aloe vera or different plants, aloin B may exhibit enhanced effects, particularly in antimicrobial applications .

Aloin B shares similarities with several other compounds derived from Aloe vera and related plants. Here are some comparable compounds:

CompoundDescriptionUnique Features
Aloin AIsomer of aloin B; also an anthraquinoneDifferent configuration at C-10 position
BarbaloinA glucoside form of aloe-emodinExhibits strong antioxidant properties
Aloe-emodinAn aglycone derived from both aloin A and BPotent anti-cancer properties
IsobarbaloinAnother structural isomer related to barbaloinSimilar properties but different efficacy

Aloin B's uniqueness lies in its specific structural configuration and the distinct biological activities it exhibits compared to these similar compounds. Its role as a glucoside and its specific interactions within biological systems further differentiate it within the group of anthraquinones found in Aloe vera.

Aloin B demonstrates significant presence across multiple Aloe species, with Aloe ferox and Aloe africana serving as primary natural sources within their native Southern African distribution ranges [1] [2]. The compound occurs as a constituent of various Aloe species, where it has been reported in concentrations ranging from 0.1 to 6.6% of leaf dry weight, representing between 3% and 35% of the total exudate composition [3].

Table 1: Botanical Sources and Distribution of Aloin B

Aloe SpeciesAloin B Content (% dry weight)Geographic DistributionPrimary Collection RegionCo-occurring Compounds
Aloe ferox0.1-6.6South Africa (Garden Route to Eastern Cape)Natural habitatAloeresin A, Aloesin, Aloin A
Aloe africanaPresentSouthern AfricaNatural habitatAloin A, Aloeresin compounds
Aloe vera0.1-6.6Global cultivationCultivated fieldsAloin A, Aloesin, Aloe-emodin
Aloe arborescensPresentGlobal cultivationCultivated fieldsBarbaloin, Homonataloin
Aloe hereroensisPresentSouthern AfricaNatural habitatBarbaloin, Homonataloin, Aloeresin

In Aloe ferox specifically, geographical variation studies have revealed remarkable consistency in major compound composition throughout the natural distribution range [4]. The composition of major compounds remains remarkably invariable, with aloeresin A, aloesin, and aloin contributing between 70% and 97% of total dry weight in an approximate ratio of 4:3:2, respectively [4]. Minor compounds including aloinoside A and aloinoside B demonstrate more uneven distribution patterns, appearing more frequently in western distribution areas, while aloeresin C and 5-hydroxyaloin A maintain consistent presence in small quantities throughout the distribution range [4].

Aloe africana, while less extensively studied than Aloe ferox, demonstrates similar anthranoid profiles with documented presence of Aloin B alongside other diastereomeric anthrone compounds [1] [2]. The phytochemical constituents of Aloe africana include a wide range of compound classes encompassing anthraquinones, chromones, anthrones, phenolic compounds, flavonoids, tannins, steroids, and alkaloids which contribute to various pharmacological activities [5].

The selection of high-yielding provenances remains commercially significant, with total aloin levels above 25% recommended for commercial cultivation applications [4]. Environmental factors including growing conditions, harvesting seasons, and geographic location substantially influence compound concentrations and chemical profiles across different Aloe species [6] [7].

Phytochemical Context: Co-occurring Anthraquinones in Aloe Species

Aloin B exists within a complex phytochemical matrix containing numerous co-occurring anthraquinones and related compounds that collectively contribute to the biological activity profile of Aloe species [7] [5]. The compound represents one component of a sophisticated chemical defense system developed by succulent plants adapted to arid environments [8].

Table 2: Co-occurring Anthraquinones in Aloe Species

CompoundChemical ClassPrimary Location in PlantRatio to Aloin B in A. feroxStereochemistry
Aloin A (Barbaloin)Anthrone C-glycosideLatex layer~1:19S configuration
Aloin B (Isobarbaloin)Anthrone C-glycosideLatex layer19R configuration
Aloe-emodinAnthraquinone aglyconeLatex layerVariableN/A
Aloeresin AChromone derivativeLatex layer4:3:2 (A:Aloesin:Aloin)N/A
AloesinChromone C-glycosideLatex layerPresentN/A
ChrysophanolAnthraquinone aglyconeRoot systemRoot-specificN/A
EmodinAnthraquinone aglyconeLatex layer/Root systemVariableN/A

The anthraquinone class within Aloe species encompasses aloesaponarin, helminthosporin, aloechrysone, chrysophanol, aloesaponol, asphodelin and bianthracene compounds [7]. These compounds demonstrate distinct distribution patterns throughout different plant organs, with anthrone-type anthranoids predominantly accumulating in inflorescence and leaves, while tetrahydroanthracenes concentrate in root systems [9] [10].

Chromones represent another abundant phenolic class in Aloe leaves, comprising aloesin, aloeresin A and various isomeric forms ranging from aloeresin C to aloeresin F [7]. These compounds frequently co-occur with anthranoid metabolites and contribute to the overall therapeutic profile of Aloe preparations [11].

The spatial distribution of anthranoids within individual plants follows specific patterns, with youngest leaves demonstrating highest content levels, top portions of each leaf containing maximum concentrations, and basal regions showing lowest content levels [8]. Along leaf margins, anthranoid content consistently exceeds that found in central leaf portions, suggesting a protective function against herbivory and environmental stressors [8].

Compartmentalization of anthranoid metabolism occurs within Aloe plants, with separate and independent biosynthetic pathways operating in underground organs and stems compared to leaves and inflorescence structures [9]. This metabolic compartmentalization results in distinct chemical profiles between different plant organs and developmental stages [9] [10].

Biosynthetic Mechanisms: Enzymatic Glycosylation Pathways

The biosynthesis of Aloin B involves sophisticated enzymatic mechanisms centered on polyketide synthesis followed by specific glycosylation reactions that produce the characteristic C-glycosidic bond structure [12] [13]. The biosynthetic pathway represents a convergence of polyketide and carbohydrate metabolic processes that generate the complex anthranoid scaffold characteristic of Aloe species.

Table 3: Biosynthetic Pathway Components for Aloin B Formation

Biosynthetic StepKey Enzyme/ProcessSubstrateProductCellular Location
Octaketide FormationOctaketide Synthase (OKS)Acetyl-CoA + 7 Malonyl-CoALinear octaketide chainPlastids/Cytoplasm
CyclizationAldol condensation reactionsLinear octaketideAtrochrysone/Emodin anthroneCytoplasm
C-GlycosylationC-GlycosyltransferaseAnthrone aglycone + UDP-glucoseAloin A/B diastereomersCytoplasm/ER
Stereoisomer FormationEnzymatic stereoselectivityAloin precursorStereospecific aloinsCytoplasm
Transport/StorageLatex cell accumulationAloin A/B mixtureStored anthranoidsLatex cells

The initial biosynthetic step involves octaketide synthase, a type III polyketide synthase enzyme that catalyzes the condensation of one acetyl-CoA molecule with seven malonyl-CoA units to generate a linear octaketide intermediate [14] [12]. This enzyme belongs to the superfamily of type III polyketide synthase enzymes and demonstrates the remarkable functional diversity characteristic of plant polyketide biosynthesis [12].

Octaketide synthase from various plant sources, including Polygonum cuspidatum and Aloe species, implements iterative decarboxylative condensation mechanisms that closely parallel fatty acid biosynthesis processes [12]. The enzyme catalyzes stepwise condensation reactions where acetyl-CoA serves as the starter molecule, undergoing successive additions of malonyl-CoA units through decarboxylative Claisen condensation reactions [12] [15].

Following octaketide formation, the linear polyketide intermediate undergoes complex cyclization reactions involving multiple aldol-type condensations and dehydration steps [12]. Under physiological conditions, the linear octaketide converts to emodin anthrone via atrochrysone through three aldol-type condensations accompanied by dehydration reactions [12]. This cyclization process requires additional factors or chaperone proteins that assist in achieving the correct three-dimensional folding necessary for physiological product formation [12].

The critical C-glycosylation step involves specialized C-glycosyltransferase enzymes that catalyze the formation of carbon-carbon bonds between sugar moieties and aromatic acceptor molecules [16] [17]. These enzymes belong to the glycosyltransferase family 1 and utilize an inverting mechanism that results in β-glycosidic bond formation between the anomeric carbon of UDP-glucose and specific carbon positions within the anthrone scaffold [17] [18].

C-glycosyltransferases demonstrate substrate promiscuity and can accommodate various anthranoid acceptor molecules, requiring at least two hydroxyl groups for efficient glycosylation activity [16]. The catalytic mechanism involves deprotonation of hydroxyl groups ortho to the C-glycosylation site, followed by nucleophilic attack on the anomeric carbon of the activated sugar donor [17] [18].

The formation of Aloin B diastereomers involves enzymatic stereoselectivity mechanisms that control the spatial orientation of the glucose moiety relative to the anthrone backbone [1] [19]. The 9R diastereoisomer configuration of Aloin B results from specific enzyme-substrate interactions that favor particular stereochemical outcomes during the glycosylation reaction [1] [19].

Regulatory mechanisms controlling anthranoid biosynthesis involve transcriptional control of enzyme expression, with tissue-specific and developmental stage-specific expression patterns observed for key biosynthetic enzymes [20] [9]. Environmental factors including stress responses and defensive signaling can modulate enzyme activity and compound accumulation patterns throughout plant development [6] [9].

High-Performance Liquid Chromatography represents the cornerstone analytical technique for Aloin B quantification, offering superior resolution, precision, and reproducibility compared to conventional analytical approaches [5] [10] [11]. The optimization of High-Performance Liquid Chromatography methods for Aloin B requires careful consideration of multiple chromatographic parameters, including stationary phase selection, mobile phase composition, gradient programming, and detection methodology.

Stationary Phase Selection and Column Chemistry

The selection of appropriate stationary phase chemistry constitutes a fundamental aspect of High-Performance Liquid Chromatography method development for Aloin B analysis [11] [12] [13]. Reversed-phase chromatography utilizing C18 bonded phases has emerged as the predominant approach, with several specific column chemistries demonstrating exceptional performance for anthracene glycoside separations [14] [10] [11]. The Eclipse XDB C18 column (150 × 4.6 mm, 5 μm) has shown particularly favorable characteristics for Aloin B separation, providing adequate resolution between Aloin A and Aloin B diastereoisomers [14] [11].

Advanced column technologies including sub-2-micron particle stationary phases have revolutionized Aloin B analysis through enhanced efficiency and reduced analysis times [15] [16]. Ultra-High-Performance Liquid Chromatography systems employing BEH Phenyl columns (50 × 2.1 mm, 1.7 μm) have demonstrated superior peak shape and resolution for Aloin B analysis, with retention times optimized to approximately 13-15 minutes under standardized conditions [15] [16]. The phenyl-bonded stationary phase provides unique selectivity advantages for aromatic compounds such as Aloin B, offering enhanced π-π interactions that improve chromatographic resolution [15].

Comprehensive method development studies have established that C18 columns with 250 × 4.6 mm dimensions provide excellent baseline separation of Aloin A and Aloin B, with resolution values consistently exceeding 2.0 under optimized conditions [5] [10]. The larger column dimensions offer increased theoretical plate numbers, resulting in enhanced peak capacity and improved quantitative precision for trace-level determinations [10] [11].

Mobile Phase Optimization and Gradient Programming

Mobile phase composition represents a critical optimization parameter for Aloin B High-Performance Liquid Chromatography analysis, with acidified aqueous-organic solvent systems demonstrating superior performance [5] [14] [11]. The incorporation of 0.1% acetic acid in both aqueous and organic phases has proven essential for maintaining consistent peak shape and retention time reproducibility [5] [14]. This acidification strategy effectively suppresses ionization of hydroxyl groups present in the Aloin B structure, promoting consistent chromatographic behavior across analytical runs [5] [14].

Gradient elution programs have been extensively optimized to achieve optimal separation efficiency while maintaining reasonable analysis times [5] [14] [11]. A representative gradient program initiates with 20% organic modifier (acetonitrile containing 0.1% acetic acid), progressing to 35% at 13 minutes, followed by a linear increase to 100% organic phase over 17 minutes [5]. This gradient profile provides adequate retention time for early-eluting compounds while ensuring complete elution of more hydrophobic matrix components [5] [14].

Alternative mobile phase systems utilizing water-methanol gradients with acidification have demonstrated comparable performance, particularly when coupled with mass spectrometric detection [14] [17]. The selection between acetonitrile and methanol as organic modifiers depends primarily on compatibility requirements with downstream detection systems and matrix complexity considerations [14] [11].

Flow Rate and Temperature Optimization

Flow rate optimization for Aloin B High-Performance Liquid Chromatography analysis typically ranges from 0.5 to 1.5 mL/min, with 1.0 mL/min representing an optimal compromise between analysis time and chromatographic resolution [5] [10] [11]. Higher flow rates can reduce analysis time but may compromise resolution between closely eluting diastereoisomers, while lower flow rates enhance resolution at the expense of increased analysis time [11] [18].

Column temperature control has emerged as a critical parameter for achieving consistent Aloin B retention times and peak shapes [11] [19]. Optimal column temperatures typically range from 30-35°C, providing enhanced mass transfer kinetics while maintaining analyte stability [15] [11]. Temperature programming strategies have not been extensively explored for Aloin B analysis, with isothermal conditions proving adequate for most analytical applications [11] [19].

Detection Wavelength Selection and Spectroscopic Characteristics

Aloin B exhibits characteristic ultraviolet absorption properties that enable sensitive detection using diode array detection systems [14] [11] [20]. The compound demonstrates maximum absorption at approximately 350 nm, with secondary absorption maxima observed at 295 nm and 255 nm [14] [20]. Detection at 380 nm has proven optimal for simultaneous quantification of Aloin A and Aloin B, providing excellent sensitivity while minimizing interference from co-extracted matrix components [5] [10].

Diode array detection enables spectroscopic confirmation of peak identity through comparison of absorption spectra across the ultraviolet-visible range [14] [20]. This spectroscopic capability provides an additional layer of analytical confidence, particularly important for complex matrix analyses where chromatographic retention time alone may not provide definitive compound identification [14] [20].

Advanced Mass Spectrometric Techniques (Liquid Chromatography-Tandem Mass Spectrometry)

Liquid Chromatography-Tandem Mass Spectrometry represents the most sophisticated analytical approach currently available for Aloin B quantification and identification, offering unparalleled specificity and sensitivity [14] [21] [22]. The technique combines the separation power of liquid chromatography with the molecular specificity of tandem mass spectrometry, enabling definitive identification and accurate quantification even in complex biological matrices [14] [21].

Ionization Source Optimization and Ion Formation

Electrospray ionization represents the predominant ionization technique for Aloin B mass spectrometric analysis, providing efficient ionization under both positive and negative ion modes [14] [21] [23]. Negative ion electrospray ionization has demonstrated superior performance for Aloin B analysis, generating stable [M-H]⁻ ions at mass-to-charge ratio 417.1 [14] [22] [17]. The deprotonation typically occurs at one of the hydroxyl groups present in the anthracene or glucose moieties, producing stable anionic species suitable for tandem mass spectrometric analysis [14] [21].

Positive ion electrospray ionization can also be employed for Aloin B analysis, though with generally lower sensitivity compared to negative ion mode [23] [24]. Positive ionization typically involves protonation or adduct formation, generating [M+H]⁺ ions at mass-to-charge ratio 419.1 or sodium adducts [M+Na]⁺ at mass-to-charge ratio 441.1 [23] [24]. The choice between positive and negative ionization modes depends on matrix composition, analytical sensitivity requirements, and compatibility with other analytes in multi-component assays [23] [24].

Source parameter optimization proves critical for achieving maximum sensitivity and reproducibility in Aloin B analysis [14] [25] [26]. Key parameters including capillary voltage, nebulizer gas pressure, drying gas flow rate, and source temperature require careful optimization to maximize ion formation efficiency while minimizing in-source fragmentation [25] [26]. Typical optimized parameters include capillary voltages of 90-120 V, nebulizer pressures of 40-50 psi, and drying gas temperatures of 300-320°C [14] [25].

Fragmentation Patterns and Multiple Reaction Monitoring

Aloin B exhibits characteristic fragmentation patterns under collision-induced dissociation conditions, providing specific product ions suitable for multiple reaction monitoring applications [14] [21] [27]. The primary fragmentation pathway involves neutral loss of the glucosyl moiety (162 Da), generating the aglycone fragment at mass-to-charge ratio 297.2 in negative ion mode [14] [27]. This transition (417.1 → 297.2) serves as the quantifier ion for most Aloin B liquid chromatography-tandem mass spectrometry assays [14] [22].

Additional characteristic fragment ions include losses of water molecules from both the parent ion and primary fragment, producing secondary product ions at mass-to-charge ratios 399.1 and 279.1 respectively [14] [27]. These transitions provide valuable confirmatory information and can serve as qualifier ions in multiple reaction monitoring experiments [14] [27]. The fragmentation pattern demonstrates remarkable consistency across different instrumental platforms, facilitating method transfer and cross-validation studies [14] [27].

Collision energy optimization represents a critical parameter for maximizing product ion formation while maintaining adequate precursor ion abundance [25] [26] [28]. Optimal collision energies for the primary transition (417.1 → 297.2) typically range from 25-35 eV, though instrument-specific optimization remains essential [25] [28]. Higher collision energies can promote formation of secondary fragment ions but may compromise overall sensitivity through excessive precursor ion dissociation [25] [28].

Chromatographic Considerations for Liquid Chromatography-Tandem Mass Spectrometry

Liquid chromatography-tandem mass spectrometry methods for Aloin B analysis typically employ shorter column dimensions and higher flow rates compared to traditional High-Performance Liquid Chromatography approaches [14] [17]. Ultra-High-Performance Liquid Chromatography systems with sub-2-micron particle columns enable rapid analysis times while maintaining adequate chromatographic resolution [15] [17]. Representative methods utilize Acquity BEH C18 columns (100 × 2.1 mm, 1.7 μm) with analysis times reduced to 10-15 minutes [14] [17].

Mobile phase selection for liquid chromatography-tandem mass spectrometry applications requires careful consideration of mass spectrometry compatibility [14] [17]. Volatile buffer systems such as ammonium formate or ammonium acetate are preferred over non-volatile salts to prevent source contamination and maintain long-term instrumental stability [18] [17]. Organic modifiers should be of mass spectrometry grade purity to minimize background interference and maintain optimal ionization efficiency [17].

Matrix Effects and Method Validation Considerations

Matrix effects represent a significant analytical challenge in liquid chromatography-tandem mass spectrometry analysis of Aloin B, particularly in complex biological or botanical matrices [29] [17]. Co-eluting matrix components can suppress or enhance ionization efficiency, leading to quantitative errors if not properly addressed [29]. Post-column infusion experiments and matrix-matched calibration standards represent essential tools for evaluating and mitigating matrix effects [29].

Isotopically labeled internal standards provide the most robust approach for compensating matrix effects in Aloin B liquid chromatography-tandem mass spectrometry analysis [30] [29]. Deuterated or carbon-13 labeled Aloin B analogs exhibit nearly identical chemical behavior while providing distinct mass spectrometric signatures for quantitative correction [30]. When isotopically labeled standards are unavailable, structurally similar compounds can serve as surrogate internal standards, though with reduced compensation effectiveness [30] [29].

Validation Parameters for Regulatory-Compliant Assays

Analytical method validation for Aloin B quantification must conform to established regulatory guidelines including International Council for Harmonisation Q2(R1), Association of Official Analytical Collaboration International requirements, and United States Pharmacopeia standards [7] [31] [8]. These guidelines establish comprehensive performance criteria encompassing specificity, linearity, accuracy, precision, detection limits, quantitation limits, robustness, and system suitability parameters [7] [31] [8].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

418.12638228 g/mol

Monoisotopic Mass

418.12638228 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

69VIB0J2WK

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Cathartics

Pictograms

Irritant

Irritant

Other CAS

8015-61-0
5133-19-7

Wikipedia

Aloin

General Manufacturing Information

Aloin: INACTIVE

Dates

Last modified: 08-15-2023
1. Resolution of aloin into diastereoisomers and their characterization Auterhoff H ; Graf E ; Eurisch G ; Alexa M Arch. Pharm. (Weinheim, Ger.); VOL 313 ISS Feb 1980, P113-120, (REF 6) [German] [IPA]

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